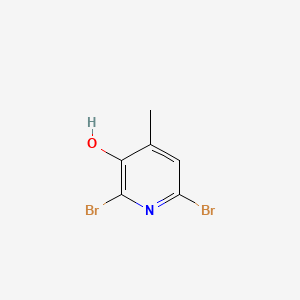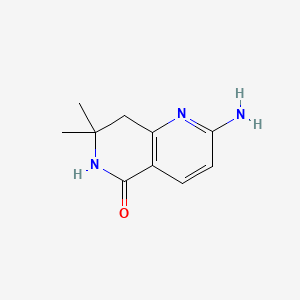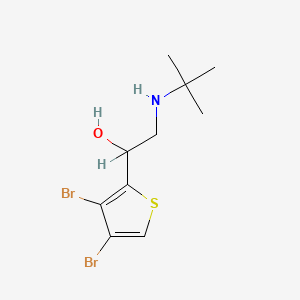
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is a chemical compound with a complex structure, characterized by a tert-butylamino group attached to a dibromothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol typically involves multiple steps, starting with the bromination of thiophene to introduce bromine atoms at the 3 and 4 positions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification processes to ensure the removal of impurities. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: : Derivatives such as carboxylic acids or ketones.
Reduction: : Reduced forms of the compound with different functional groups.
Substitution: : Substituted derivatives with different halogens or other groups.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use in drug development.
Medicine: : Investigated for its therapeutic properties and possible use in treatments.
Industry: : Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors or enzymes, or interfering with specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromothiophen-2-yl)ethylamine: : Similar structure but lacks the tert-butyl group.
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane: : Similar thiophene core but different substituents.
Uniqueness
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
62673-60-3 |
|---|---|
Fórmula molecular |
C10H15Br2NOS |
Peso molecular |
357.11 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1-(3,4-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
Clave InChI |
MYWDVBBOWSVOLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=C(C(=CS1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



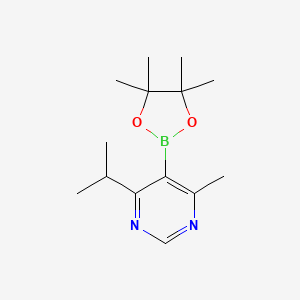
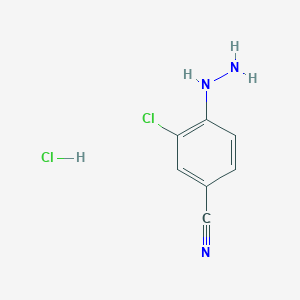
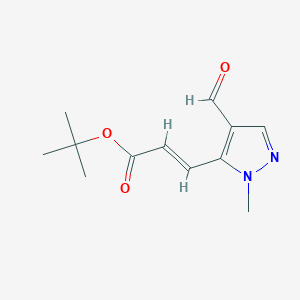

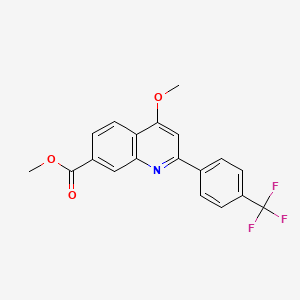


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)

![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)
